N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-13-4-1-3-12(7-13)10-22-18(25)5-2-6-24-19(26)14-8-16-17(28-11-27-16)9-15(14)23-20(24)29/h1,3-4,7-9H,2,5-6,10-11H2,(H,22,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZWGYUMWLYWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the dioxolo ring, and attachment of the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological significance of this compound, particularly in the context of its pharmacological properties:
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Therapeutic Applications
Given its biological activities, N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide may find applications in:
- Cancer Therapy: As a lead compound for developing new anticancer drugs.
- Infectious Disease Treatment: Development of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs: Formulation of medications aimed at alleviating chronic inflammatory conditions.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications to the sulfur and oxygen components significantly enhanced their anticancer properties. The results indicated that specific substitutions led to increased potency against breast cancer cell lines .
Case Study 2: Antimicrobial Screening
In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene... showed promising inhibitory effects, suggesting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its dioxoloquinazolinone scaffold and 3-chlorophenylmethyl substituent. Below is a comparison with related derivatives:
Detailed Analysis
Core Structure Variations: The dioxolo[4,5-g]quinazolinone core in the target compound introduces rigidity and electron-rich regions compared to simple quinazolines (e.g., ’s fluorinated derivative). This may enhance binding to enzymes like kinases or topoisomerases . By contrast, benzenesulfonamide-thiadiazin hybrids () prioritize sulfonamide pharmacophores for antibacterial action, lacking the fused dioxole ring system .
The sulfanylidene (C=S) group in the target may offer stronger hydrogen-bond acceptor capacity than the methoxy group in ’s compound, impacting target selectivity .
The absence of a sulfonamide group (cf. ) suggests the target compound is less likely to exhibit classic sulfonamide antibiotic activity but may instead target eukaryotic enzymes .
Research Findings and Hypotheses
- Computational Predictions: Molecular docking (using tools like AutoDock Vina ) could model the target’s interaction with kinases (e.g., EGFR or CDK2), leveraging the dioxoloquinazolinone core for π-π stacking and the sulfanylidene for polar contacts.
- Synthetic Feasibility: Analogous routes (e.g., ’s isocyanate coupling) suggest the target compound may be synthesized via thiol-quinazolinone conjugation under reflux conditions .
Biological Activity
N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential biological activities attributed to its unique chemical structure. This article presents a detailed analysis of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazolinone core known for its biological activity. Its molecular formula is with a molecular weight of 479.9 g/mol. The presence of the chlorophenyl group enhances its chemical properties and potential interactions with biological targets.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClN3O4S |
| Molecular Weight | 479.9 g/mol |
| InChI Key | VRZAYFYZNSBTQO-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with a quinazolinone structure exhibit significant anticancer properties. Studies have shown that N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene... can inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both gram-positive and gram-negative bacteria:
- Case Study 2 : In vitro tests revealed that N-[(3-chlorophenyl)methyl]-4-{8-oxo... exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways crucial for tumor growth or microbial resistance.
Drug Development
Given its promising biological activities, N-[(3-chlorophenyl)methyl]-4-{8-oxo... is being explored as a lead compound in drug development:
- Application in Oncology : The structural characteristics make it a candidate for developing targeted therapies against specific cancer types.
Further Investigations
Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can structural purity be confirmed?
- Synthesis : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted quinazolinone intermediates with thiol-containing reagents under alkaline conditions. Key steps include nucleophilic substitution at the 6-sulfanylidene position and N-acylation using chlorophenylmethyl derivatives .
- Purity Confirmation : Use ¹H/¹³C NMR (400–500 MHz, CDCl₃/DMSO-d₆) to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass within ±0.5 ppm error .
Q. What spectroscopic techniques are critical for confirming the structure?
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), sulfanylidene (δ ~2.5–3.5 ppm), and amide protons (δ ~8–10 ppm). Compare coupling constants to predicted dihedral angles .
- IR : Confirm carbonyl (8-oxo, ~1700 cm⁻¹) and amide (~3300 cm⁻¹) stretches.
- HRMS : Match experimental m/z to theoretical values (e.g., C₂₂H₂₀ClN₃O₃S requires 449.0924) .
Q. How should preliminary pharmacological screening be designed to assess bioactivity?
- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria) . For anticonvulsant potential, use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
- Dosage : Test 10–100 µM concentrations in cell-based assays; administer 30–100 mg/kg in animal models .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
- Reaction Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., DBU for acylation), and temperature (60–100°C). Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yield by 15–20% .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., GABA receptors). Set grid boxes (20×20×20 ų) around active sites and rank binding poses by affinity scores (ΔG ≤ -8 kcal/mol indicates strong binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in bioassay data across studies?
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to identify non-linear effects.
- Orthogonal Assays : Validate antimicrobial activity via both broth dilution and agar diffusion methods .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .
Q. Design considerations for in vivo studies evaluating therapeutic potential?
- Animal Models : Use Sprague-Dawley rats (n=6–10/group) in randomized block designs to control for weight/age variability .
- Endpoints : Monitor seizure latency (MES model), mortality, and neurochemical markers (GABA levels via HPLC) .
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and histopathology .
Q. Approaches for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) or vary the butanamide chain length. Use HRMS/NMR to confirm analogs .
- Bioactivity Testing : Compare IC₅₀ values of analogs against parent compound in dose-response assays.
- Computational SAR : Calculate electrostatic potential maps (Gaussian 09) to identify pharmacophoric regions critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
